Quinoline-8-sulfonohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-8-sulfonohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-12-15(13,14)8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYZCZWQSSEHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NN)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Quinoline 8 Sulfonohydrazide and Key Intermediates
Preparation of Quinoline-8-sulfonyl Chloride Precursors
Quinoline-8-sulfonyl chloride is the primary precursor for the synthesis of quinoline-8-sulfonohydrazide. targetmol.com It is typically prepared through a two-step process involving the sulfonation of quinoline (B57606) to produce 8-quinoline sulfonic acid, followed by chlorination. guidechem.comgoogle.com
The initial step, sulfonation, involves reacting quinoline with a sulfonating agent like fuming sulfuric acid. google.compatsnap.com The reaction mixture is heated to facilitate the introduction of the sulfonic acid group predominantly at the 8-position of the quinoline ring. google.com
The subsequent and crucial step is the conversion of the sulfonic acid group into the more reactive sulfonyl chloride. This is commonly achieved by treating 8-quinoline sulfonic acid with a chlorinating agent such as thionyl chloride or chlorosulfonic acid under controlled heating conditions. guidechem.com An alternative high-purity method involves the direct reaction of quinoline with an excess of chlorosulfonic acid, followed by treatment with thionyl chloride to ensure complete conversion to the sulfonyl chloride. google.com The reaction product, quinoline-8-sulfonyl chloride, is often isolated by precipitation in ice water, followed by filtration and separation. google.com
Table 1: Synthetic Conditions for Quinoline-8-sulfonyl Chloride
| Starting Material | Reagents | Key Conditions | Product |
| Quinoline | 1) 65% Fuming Sulfuric Acid | 1) Heating to 110-120°C | 8-Quinoline sulfonic acid |
| 8-Quinoline sulfonic acid | Thionyl Chloride or Chlorosulfonic Acid | Reflux / Controlled Heating | Quinoline-8-sulfonyl chloride |
| Quinoline | 1) Chlorosulfonic Acid (5-8 mol eq.) 2) Thionyl Chloride (1-10 mol eq.) | 1) 100-160°C 2) >50°C | Quinoline-8-sulfonyl chloride |
Direct Synthesis of this compound
The most direct and widely reported method for synthesizing this compound is the reaction of quinoline-8-sulfonyl chloride with hydrazine (B178648) hydrate (B1144303). researchgate.netlookchem.com
This nucleophilic substitution reaction involves the displacement of the chloride atom from the sulfonyl chloride group by the hydrazine molecule. The reaction is typically carried out by adding hydrazine hydrate to a solution of the sulfonyl chloride in a suitable solvent. lookchem.comorgsyn.org The reaction proceeds to form this compound and hydrogen chloride, which is often neutralized by an excess of hydrazine or the addition of a base. orgsyn.org
A general procedure involves dissolving the sulfonyl chloride in a solvent and cooling the solution before the dropwise addition of hydrazine hydrate. lookchem.com For instance, in the synthesis of the analogous 8-hydroxy-7-iodoquinoline-5-sulfonohydrazide, the reaction is conducted by stirring the corresponding sulfonyl chloride with hydrazine hydrate in methanol (B129727) for 12 hours at room temperature. researchgate.net
The efficiency of the synthesis of sulfonylhydrazides, including this compound, is influenced by the choice of solvent and reaction conditions. Various solvent systems have been employed, each with specific advantages.
Commonly used solvents include tetrahydrofuran (B95107) (THF) and methanol. orgsyn.orgresearchgate.net For example, the preparation of p-toluenesulfonylhydrazide, a similar compound, is effectively carried out in THF while maintaining the temperature between 10°C and 20°C. orgsyn.org
In an effort to develop more environmentally benign processes, water has been explored as a green solvent for this reaction. lookchem.com A protocol for the one-pot synthesis of sulfonylhydrazones involves the initial formation of the sulfonylhydrazide from the sulfonyl chloride and hydrazine hydrate in water at 0°C. lookchem.com The presence of a base like triethylamine (B128534) (Et3N) is also noted to facilitate the reaction. lookchem.com This approach aligns with the principles of green chemistry by utilizing a non-toxic, non-flammable, and inexpensive solvent. lookchem.com
Table 2: Comparison of Solvent Systems for Sulfonylhydrazide Synthesis
| Solvent | Temperature | Additives | Notes |
| Methanol | Room Temperature | None specified | Used for synthesis of a substituted quinoline sulfonohydrazide. researchgate.net |
| Tetrahydrofuran (THF) | 10-20°C | None specified | Common procedure for analogous sulfonylhydrazides. orgsyn.org |
| Water | 0°C to Room Temp. | Triethylamine (Et3N) | An eco-friendly "green chemistry" approach. lookchem.com |
Alternative Synthetic Approaches and Yield Considerations
The reaction between a sulfonyl chloride and hydrazine hydrate remains the predominant synthetic route for preparing sulfonylhydrazides. researchgate.netlookchem.comorgsyn.org While other theoretical pathways could be envisioned, this method is favored for its reliability and the accessibility of the starting materials.
Yields for this type of reaction are generally moderate to good. lookchem.com However, the electronic nature of the substituents on the aromatic ring of the sulfonyl chloride can influence the reaction's efficiency. For arylsulfonyl chlorides, it has been observed that starting materials containing electron-withdrawing groups may lead to lower yields of the desired sulfonylhydrazide. lookchem.com This is potentially due to competing side reactions, such as the formation of the corresponding arylsulfonic acid. lookchem.com Conversely, electron-donating substituents tend to result in higher yields of the sulfonylhydrazide product. lookchem.com
Chemical Transformations and Derivatization Strategies
Reactivity Profile of the Sulfonohydrazide Moiety
The sulfonohydrazide group (-SO₂NHNH₂) in quinoline-8-sulfonohydrazide is the primary site of its chemical reactivity. This functional group combines the structural features of a sulfonic acid derivative and a hydrazine (B178648), bestowing upon it a unique reactivity profile. The presence of the electron-withdrawing sulfonyl group (-SO₂) influences the nucleophilicity of the terminal amino group (-NH₂) of the hydrazide.
Key aspects of its reactivity include:
Nucleophilic Attack: The terminal nitrogen atom of the hydrazide moiety acts as a potent nucleophile, readily attacking electrophilic centers. This is the basis for its condensation reactions with carbonyl compounds.
Acidity of N-H protons: The protons attached to the nitrogen atoms can be abstracted by a base, allowing for further functionalization.
Redox Chemistry: The hydrazine component can participate in redox reactions, although this is less common in the derivatization strategies discussed herein.
The reactivity can be modulated by the electronic effects of the quinoline (B57606) ring system, which can influence the electron density on the sulfonohydrazide group.
Synthesis of Sulfonyl Hydrazone Schiff Bases (e.g., Quinoline-Sulfonyl Hydrazone Bridges)imist.ma
A prominent class of derivatives synthesized from this compound are the sulfonyl hydrazone Schiff bases. These compounds are characterized by a quinoline ring linked to another molecular fragment through a sulfonyl hydrazone bridge (-SO₂NHN=CH-).
The most common method for the synthesis of quinoline-sulfonyl hydrazones is the condensation reaction between this compound and various aldehydes or ketones. This reaction involves the nucleophilic attack of the terminal amino group of the sulfonohydrazide on the electrophilic carbonyl carbon. The subsequent dehydration leads to the formation of a stable C=N double bond, characteristic of a hydrazone.
The general reaction scheme is as follows:
Quinoline-8-SO₂NHNH₂ + R-CHO/R₂CO → Quinoline-8-SO₂NHN=CH-R/CR₂ + H₂O
This reaction is versatile, allowing for the incorporation of a wide array of structural motifs (R groups) into the final molecule, depending on the choice of the aldehyde or ketone. For instance, the condensation with 5-nitrofuran-2-carbaldehyde yields (E)-N'-((5-nitrofuran-2-yl)methylene)this compound. researchgate.net
Table 1: Examples of Carbonyl Compounds Used in Condensation Reactions
| Carbonyl Compound | Resulting Derivative Class |
| Substituted Benzaldehydes | Aromatic Sulfonyl Hydrazones |
| Heterocyclic Aldehydes | Heterocyclic Sulfonyl Hydrazones |
| Aliphatic Ketones | Aliphatic Sulfonyl Hydrazones |
| Cyclic Ketones | Cycloalkylidene Sulfonyl Hydrazones |
While the condensation reaction can proceed without a catalyst, it is often facilitated by the use of an acid catalyst. Acetic acid is commonly employed for this purpose. The catalyst functions by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the sulfonohydrazide. This catalytic approach generally leads to higher yields and shorter reaction times. Other methods may involve heating in a solvent like ethanol (B145695).
The synthesis of quinoline-sulfonyl hydrazones is a prime example of the molecular hybridization approach in drug design. researchgate.netnih.gov This strategy involves covalently linking two or more pharmacophores (bioactive moieties) to create a single hybrid molecule with potentially enhanced biological activity or a novel mechanism of action. researchgate.net In this context, the quinoline scaffold, known for its diverse pharmacological properties, is combined with other bioactive fragments via the sulfonyl hydrazone bridge. researchgate.netnih.gov The goal is to create synergistic effects between the linked pharmacophores. researchgate.net
Table 2: Examples of Molecular Hybridization in Quinoline-Sulfonyl Hydrazone Derivatives
| Pharmacophore 1 | Pharmacophore 2 (from Carbonyl) | Resulting Hybrid Molecule's Potential |
| Quinoline | 5-Nitrofuran | Antimicrobial agent researchgate.net |
| Quinoline | Substituted Phenyl Rings | Anticancer or Antimicrobial agents |
| Quinoline | Other Heterocyclic Rings | Varied Pharmacological Activities |
Formation of Thiosemicarbazide (B42300) Derivativesnih.govacs.org
This compound can be converted into thiosemicarbazide derivatives. This transformation involves the reaction of the sulfonohydrazide with various isothiocyanates (R-N=C=S). nih.govacs.org The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a thiosemicarbazide linkage.
The general synthetic route is:
Quinoline-8-SO₂NHNH₂ + R-NCS → Quinoline-8-SO₂NHNH-C(=S)NH-R
This reaction allows for the introduction of a thiosemicarbazide moiety, which is a known pharmacophore in many biologically active compounds. nih.gov For example, a series of N-substituted-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide derivatives have been synthesized using this method. nih.govacs.orgresearchgate.net
Esterification Reactions Involving Sulfonohydrazides (e.g., Synthesis of Sulfinic Esters)
Recent synthetic methodologies have demonstrated the conversion of sulfonyl hydrazides into sulfinic esters (sulfinates). One such protocol involves the NaHSO₃-promoted esterification of sulfonyl hydrazides with alcohols. researchgate.net This transition-metal-free reaction provides a route to synthesize sulfinic esters from sulfonyl hydrazides in good to high yields. researchgate.net An electrochemical method for the synthesis of sulfinic and sulfonic esters from sulfonyl hydrazides has also been developed. rsc.org
The general transformation can be represented as:
Quinoline-8-SO₂NHNH₂ + R-OH → Quinoline-8-SO₂-OR + N₂ + H₂O
This reaction represents a less common but valuable transformation of the sulfonohydrazide group, expanding the synthetic utility of this compound to include the preparation of sulfinate derivatives.
Other Functional Group Interconversions Mediated by this compound
This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds, effectively enabling the interconversion of its sulfonohydrazide moiety into other functional groups and ring systems. Research has primarily focused on its derivatization through reactions at the hydrazide nitrogen atoms, leading to the formation of compounds with potential biological activities.
One of the key transformations of this compound is its condensation with various aldehydes and ketones to form the corresponding N-sulfonylhydrazones. These hydrazones are stable intermediates that can undergo further cyclization reactions. For instance, the reaction of quinoline-8-sulfonylhydrazones with chloroacetyl chloride in the presence of a base leads to the formation of β-lactams (azetidin-2-ones). Alternatively, cyclocondensation with mercaptoacetic acid yields thiazolidinones. researchgate.net
Another significant functional group interconversion involves the reaction of this compound with isothiocyanates. This reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate, followed by proton transfer, to yield quinoline-based thiosemicarbazides. mdpi.com These thiosemicarbazide derivatives are of interest for their potential pharmacological applications. nih.gov
The following tables summarize these key interconversions, providing an overview of the reactants, products, and reaction types.
Table 1: Synthesis of Hydrazones and Subsequent Cyclizations
| Starting Material | Reagent(s) | Intermediate Product | Cyclizing Agent | Final Product | Functional Group Interconversion |
| This compound | Aldehydes/Ketones | Quinoline-8-sulfonylhydrazone | Chloroacetyl chloride | β-Lactam (Azetidin-2-one) | Sulfonohydrazide to β-Lactam |
| This compound | Aldehydes/Ketones | Quinoline-8-sulfonylhydrazone | Mercaptoacetic acid | Thiazolidinone | Sulfonohydrazide to Thiazolidinone |
Table 2: Synthesis of Thiosemicarbazide Derivatives
| Starting Material | Reagent | Product | Functional Group Interconversion |
| This compound | Isothiocyanates | N-(substituted)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide | Sulfonohydrazide to Thiosemicarbazide |
While research into the catalytic activities of quinoline derivatives, particularly their metal complexes, in mediating reactions such as the oxidation of catechols has been explored, specific studies detailing the role of this compound itself as a catalyst for the functional group interconversion of external substrates are not extensively documented in the reviewed literature. mdpi.com The primary role observed for this compound is that of a key building block, where its own functional group is transformed to create more complex molecular architectures. researchgate.netmdpi.com
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis
An exemplary case is the analysis of N′-(4-Bromobenzylidene)quinoline-8-sulfonohydrazide. nih.gov In this derivative, the fundamental this compound framework is retained. The study revealed that the compound crystallizes in a monoclinic system. A key structural feature is the dihedral angle between the quinoline (B57606) group and the bromophenyl group, which is 87.4 (1)°. nih.gov The torsion angle of the central S—N—N—C bridge is 144.8 (2)°, defining the conformation of the hydrazone linkage. nih.gov
The crystal structure is stabilized by a network of hydrogen bonds. The amino group (NH) participates in both an intramolecular hydrogen bond with the quinoline nitrogen atom and an intermolecular hydrogen bond with a sulfonyl oxygen atom of a neighboring molecule. nih.gov This results in a bifurcated hydrogen bond system. nih.gov Additional C—H⋯O intermolecular interactions further contribute to the stability of the crystal packing. nih.gov
Table 1: Crystallographic Data for N′-(4-Bromobenzylidene)this compound nih.gov
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂BrN₃O₂S |
| Formula Weight | 390.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 32.149 (3) |
| b (Å) | 7.011 (1) |
| c (Å) | 16.589 (2) |
| β (°) | 117.86 (1) |
| Volume (ų) | 3305.7 (7) |
| Z | 8 |
| Temperature (K) | 299 |
| Radiation | Cu Kα |
| R-factor (%) | 5.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the quinoline ring and the sulfonohydrazide group. Based on data from closely related quinoline derivatives, the aromatic protons typically appear in the downfield region between δ 7.0 and 9.1 ppm. nih.govuncw.edu The proton at the C2 position of the quinoline ring is generally the most deshielded due to its proximity to the heterocyclic nitrogen atom, often appearing as a doublet of doublets around δ 9.0 ppm. nih.govmdpi.com The protons of the fused benzene (B151609) ring (H5, H6, H7) would present as a complex multiplet system. mdpi.com
The protons of the sulfonohydrazide moiety (-SO₂NHNH₂) are expected to be exchangeable with deuterium (B1214612) and would appear as broad singlets. The chemical shift of these N-H protons can be concentration-dependent.
Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| H-2 (Quinoline) | ~ 9.1 | Doublet of doublets |
| H-4 (Quinoline) | ~ 8.3 | Doublet of doublets |
| H-3 (Quinoline) | ~ 7.7 | Doublet of doublets |
| H-5, H-6, H-7 | ~ 7.6 - 8.3 | Multiplet |
| SO₂NH NH₂ | Variable | Broad singlet |
| SO₂NHNH₂ | Variable | Broad singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected for the quinoline ring carbons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the sulfonyl group. Aromatic and heteroaromatic carbons typically resonate in the range of δ 120-155 ppm. nih.govualberta.ca The carbon atom attached to the sulfonyl group (C8) and the carbons adjacent to the nitrogen (C2, C8a) are expected to show characteristic shifts. nih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, are crucial for the unambiguous assignment of each carbon signal. nih.gov
Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-2 | ~ 151 |
| C-3 | ~ 122 |
| C-4 | ~ 137 |
| C-4a | ~ 129 |
| C-5 | ~ 131 |
| C-6 | ~ 126 |
| C-7 | ~ 134 |
| C-8 | ~ 137 |
| C-8a | ~ 143 |
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic environment of the nitrogen atoms. japsonline.com In this compound, three distinct nitrogen signals would be expected: one for the quinoline ring nitrogen and two for the sulfonohydrazide moiety (-N HN H₂). The chemical shift of the sp²-hybridized quinoline nitrogen would differ significantly from the sp³-hybridized nitrogens of the hydrazide group. The ¹⁵N chemical shifts can be highly sensitive to factors like protonation, hydrogen bonding, and solvent effects, making this technique valuable for studying intermolecular interactions. japsonline.com Given the challenges, indirect detection methods like ¹H-¹⁵N HMBC are often employed to obtain these spectra. durham.ac.uk
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features.
The N-H stretching vibrations of the NH and NH₂ groups in the sulfonohydrazide moiety are anticipated to appear as distinct bands in the 3200-3400 cm⁻¹ region. mdpi.com The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are strong and typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. mdpi.com Vibrations associated with the quinoline ring, including C=C and C=N stretching, are expected in the 1400-1620 cm⁻¹ range. mdpi.comchegg.com C-H stretching vibrations from the aromatic ring will be observed above 3000 cm⁻¹. mdpi.com
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (NH, NH₂) | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| S=O Asymmetric Stretch | ~ 1350 | Strong |
| S=O Symmetric Stretch | ~ 1160 | Strong |
| C=C / C=N Stretch (Aromatic) | 1400 - 1620 | Medium |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₉H₉N₃O₂S), HRMS can confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The ESI (Electrospray Ionization) source is commonly used for such analyses, typically detecting the protonated molecule [M+H]⁺. nih.gov This technique is crucial for confirming the identity of a newly synthesized compound and differentiating it from compounds with the same nominal mass.
Table 5: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₉N₃O₂S |
| Theoretical Exact Mass [M] | 223.04155 |
| Theoretical m/z for [M+H]⁺ | 224.04882 |
| Theoretical m/z for [M+Na]⁺ | 246.03079 |
UV-Visible Spectroscopy for Chemical Stability Assessment of this compound
UV-Visible spectroscopy is a widely utilized analytical technique for assessing the chemical stability of various compounds. rjpn.org This method relies on the principle that a molecule's ability to absorb light in the ultraviolet and visible regions is directly related to its electronic structure. Any alteration to this structure, such as degradation, will result in a measurable change in the UV-Visible absorption spectrum. ijpsonline.comhumanjournals.com
In the context of stability testing, a compound is typically subjected to stress conditions such as light, heat, humidity, and varying pH levels. ijpsonline.comhumanjournals.com By monitoring the UV-Visible spectrum of the compound over time under these conditions, researchers can detect changes that indicate chemical instability. Common spectral changes associated with degradation include:
A decrease in the absorbance at the maximum wavelength (λmax): This often correlates with a decrease in the concentration of the parent compound.
A shift in the λmax to a shorter (hypsochromic) or longer (bathochromic) wavelength: This suggests the formation of new chemical entities or degradation products with different electronic transitions.
The appearance of new absorption bands: This is a direct indication of the formation of degradation products.
The loss of isosbestic points: In a reaction where one species converts to another, the presence of an isosbestic point indicates a clean conversion. The loss of this point suggests the presence of multiple, concurrent degradation pathways. nih.gov
While the general principles of using UV-Visible spectroscopy for stability assessment are well-established, specific studies applying this technique to this compound, including its characteristic λmax, molar absorptivity, and spectral behavior under stress conditions, have not been identified in the conducted search of scholarly articles.
Research on related compounds, such as other quinoline derivatives, indicates that the quinoline moiety typically exhibits strong UV absorbance. researchgate.net For instance, studies on the photodegradation of quinoline have shown that changes in the UV absorption spectrum can effectively monitor the degradation process. researchgate.netresearchgate.net Similarly, the stability of various sulfonamide-containing compounds has been investigated using UV-Visible spectroscopy to track their degradation under different conditions.
However, without specific experimental data for this compound, it is not possible to provide a detailed analysis or generate data tables on its chemical stability as assessed by UV-Visible spectroscopy. Further experimental research would be required to determine its UV-Visible spectral properties and how they are affected by various stress factors, which would, in turn, provide insights into its chemical stability.
Computational and Theoretical Investigations of Molecular Properties
Density Functional Theory (DFT) Calculations
DFT has proven to be a powerful tool for examining the electronic structure and properties of quinoline-8-sulfonohydrazide derivatives. nih.govcore.ac.uk Calculations are often performed using the B3LYP functional with basis sets such as 6-31+G(d,p) to achieve a balance between computational cost and accuracy. nih.govcore.ac.ukacs.org These theoretical methods are instrumental in elucidating kinetic and thermodynamic stability, reaction mechanisms, and molecular interactions. nih.gov
Optimized Geometrical Structures and Conformational Analysis
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. conflex.net For this compound and its derivatives, DFT calculations have been used to determine their optimized geometries. nih.govcore.ac.uk These optimized structures provide valuable information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape and steric properties. nih.govcore.ac.ukresearchgate.net
Conformational analysis, which involves identifying and evaluating the energies of different spatial arrangements (conformers) of a molecule, is also a key aspect of these studies. researchgate.netchemrxiv.org By comparing the relative total energies of different conformers, researchers can identify the most stable conformation and understand the molecule's flexibility. nih.gov For instance, in derivatives of this compound, the stability of structural isomers has been examined by comparing their calculated total energies. nih.gov The planarity of the quinoline (B57606) group and the torsion angle of the central S-N-N-C bridge are important geometric parameters that have been investigated. nih.gov
Natural Bond Orbital (NBO) Analysis
NBO analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de For this compound derivatives, NBO analysis has been employed to understand the stability arising from intramolecular interactions. nih.govcore.ac.ukresearchgate.net
This analysis provides insights into donor-acceptor interactions, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de The stabilization energy associated with these interactions, denoted as E(2), quantifies the strength of the hyperconjugative effect. uni-muenchen.de In the context of this compound derivatives, NBO analysis has been used to compare the strengths of intramolecular hydrogen bonds. nih.gov For example, studies have shown that the sulfur atom can form stronger intramolecular hydrogen bonds compared to nitrogen, oxygen, or fluorine in certain sulfonyl thiosemicarbazide (B42300) derivatives. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. scirp.org The energy and distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties. scirp.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org
The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a key parameter that indicates the molecule's kinetic stability and reactivity. kuleuven.be A smaller energy gap suggests higher reactivity. kuleuven.be For this compound derivatives, FMO analysis has been used to predict their reactivity and stability. nih.govcore.ac.ukresearchgate.net The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. kuleuven.be
Table 1: Frontier Molecular Orbital Energies and Related Properties for Selected Quinoline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Compound 2 | - | - | 4.024 |
| Compound 3 | - | - | - |
| Compound 4 | - | - | - |
Data extracted from a study on quinoline derivatives, highlighting the energy gap as an indicator of reactivity. kuleuven.be
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. kuleuven.beinformaticsjournals.co.in The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). informaticsjournals.co.ind-nb.info
For this compound and its derivatives, MEP analysis has been used to identify these reactive regions. nih.govcore.ac.ukresearchgate.net The negative potential is typically localized around electronegative atoms like oxygen and nitrogen, while the positive potential is found around hydrogen atoms. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other molecules or biological targets. mdpi.commdpi.com
Molecular Docking Studies for Mechanistic Insights
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein receptor. dntb.gov.uanih.gov This method is widely used in drug design to understand the binding mechanism of a potential drug molecule with its biological target. dntb.gov.ua
In the context of this compound derivatives, molecular docking studies have been instrumental in providing mechanistic insights into their biological activities. nih.govcore.ac.uk For example, a derivative, N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4), was identified as a potent antitubercular agent. nih.gov Molecular docking studies suggested that QST4 likely exerts its antimycobacterial activity by inhibiting the enoyl-acyl carrier protein (ACP) reductase (InhA), a crucial enzyme in Mycobacterium tuberculosis. nih.govcore.ac.uk
The docking analysis revealed specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. bohrium.com For instance, a hydrogen bond was observed between the N-H group of the thiosemicarbazide functionality of QST4 and the Met199 residue of the InhA enzyme. nih.gov The terminal lipophilic quinoline and 3-chlorophenyl rings were also found to participate in hydrophobic interactions. nih.gov The calculated binding energy from these studies provides an estimate of the binding affinity of the ligand to the receptor. nih.gov
Analysis of Intramolecular and Intermolecular Interactions
The stability and properties of molecules are significantly influenced by both intramolecular and intermolecular interactions. mdpi.comharvard.edu Intramolecular interactions occur within the same molecule, while intermolecular interactions occur between different molecules. mdpi.comharvard.edu
For this compound and its derivatives, various studies have highlighted the importance of these interactions. nih.govnih.govmdpi.com Intramolecular hydrogen bonds, for example, play a crucial role in stabilizing the molecular structure. nih.gov The formation of these bonds can influence the molecule's conformation and biological activity. nih.gov For instance, the presence of an intramolecular hydrogen bond can affect the ability of a functional group to participate in intermolecular interactions with a biological target. nih.gov
Intermolecular interactions, such as hydrogen bonds and π-π stacking, are vital for crystal packing and molecular recognition. nih.govmdpi.com The crystal structure of N'-(4-Bromo-benzylidene)this compound is stabilized by N-H⋯O and C-H⋯O intermolecular hydrogen bonds. nih.gov These non-covalent interactions are fundamental to the supramolecular chemistry of these compounds. mdpi.com
π-π Stacking Interactions
The planar aromatic quinoline ring system in this compound and its derivatives facilitates significant π-π stacking interactions, which are a key feature of their solid-state structures. These non-covalent interactions contribute substantially to the stability of the crystal lattice.
In the crystal structure of the analogous quinoline-8-sulfonamide (B86410), molecules linked by hydrogen bonds into dimers are further associated through π-π stacking interactions between the benzene (B151609) rings of the quinoline systems. researchgate.netnih.gov This results in a one-dimensional polymeric structure. researchgate.netnih.gov The centroid-to-centroid distance between the stacked rings in this analog has been measured at 3.649 Å. researchgate.netnih.gov
Studies on a variety of other quinoline derivatives also confirm the prevalence of π-π stacking. rsc.orgnih.gov These interactions can occur in a face-to-face or slipped-stacking manner, with inter-planar distances typically in the range of 3.4 to 3.8 Å. nih.govrsc.org The extent and geometry of these interactions are influenced by the nature and position of substituents on the quinoline ring. nih.gov For instance, in some styryl-quinoline derivatives, strong π-π stacking interactions lead to the formation of π-stacked dimers which can further assemble into infinite chains. nih.gov These interactions are a common feature in the supramolecular assembly of quinoline-based compounds. rsc.org
Table 2: π-π Stacking Interaction Parameters in a this compound Analog
| Parameter | Value | Compound | Source(s) |
|---|---|---|---|
| Centroid-to-Centroid Distance | 3.649 (1) Å | Quinoline-8-sulfonamide | researchgate.netnih.gov |
| Interaction Geometry | Stacking between benzene rings of neighboring dimers | Quinoline-8-sulfonamide | researchgate.netnih.gov |
| Resulting Structure | One-dimensional polymeric chain | Quinoline-8-sulfonamide | researchgate.netnih.gov |
Quantum Chemical Descriptors and Reactivity Predictions
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and stability. These descriptors are often calculated using Density Functional Theory (DFT) and are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies.
For derivatives of this compound, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to determine a range of these descriptors. nih.govacs.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, global hardness, global softness, and the electrophilicity index. nih.govnih.gov
The HOMO and LUMO energies are particularly important as they indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests a more reactive molecule. These descriptors are used to understand and predict the chemical behavior of molecules, including their potential biological activity. nih.govnih.gov For example, in a series of novel quinoline-based thiosemicarbazides synthesized from this compound, these quantum chemical descriptors were calculated to understand their chemical stability and reactivity. nih.gov
Table 3: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Symbol | Significance | Source(s) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate an electron. | nih.govnih.gov |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept an electron. | nih.govnih.gov |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. | nih.gov |
| Ionization Potential | I | The energy required to remove an electron. | nih.gov |
| Electron Affinity | A | The energy released when an electron is added. | nih.gov |
| Electronegativity | χ | The power of an atom to attract electrons to itself. | nih.govnih.gov |
| Global Hardness | η | Measures the resistance to change in electron distribution. | nih.govnih.gov |
| Global Softness | S | The reciprocal of global hardness, indicates reactivity. | nih.govnih.gov |
| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. | nih.govnih.gov |
Coordination Chemistry and Metal Complexation of Quinoline 8 Sulfonohydrazide Systems
Quinoline-8-sulfonohydrazide as a Ligand System
This compound functions as a potent chelating agent, capable of binding to metal ions through multiple donor atoms. researchgate.net The quinoline (B57606) portion of the molecule contains a nitrogen atom within its aromatic ring system, which acts as a primary coordination site. scirp.orgchemistryjournal.net The sulfonohydrazide group (-SO₂NHNH₂) introduces additional donor sites, specifically the nitrogen atoms of the hydrazide and the oxygen atoms of the sulfonyl group. imist.ma
This multi-dentate character allows this compound and its derivatives to form stable chelate rings with metal ions, enhancing the stability of the resulting complexes. researchgate.net Schiff bases derived from sulfonohydrazides, for example, can act as tridentate ligands, coordinating through nitrogen and oxygen atoms. imist.ma The ability to form stable complexes with transition metals is a key feature of this system, making it a valuable scaffold in the design of new metal-based compounds. ckthakurcollege.netresearchgate.net The coordination ability is not limited to the parent compound; derivatives created by reacting the terminal amino group of the hydrazide with aldehydes or ketones expand the coordinating possibilities. aaup.edu
Synthesis of Metal Chelates
The synthesis of metal complexes involving this compound systems typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The general procedure for obtaining the ligand itself, this compound, starts with the reaction of quinoline-8-sulfonyl chloride with hydrazine (B178648) hydrate (B1144303), often in a solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature. aaup.edunih.gov
For the synthesis of the metal chelates, the sulfonohydrazide ligand is dissolved in a solvent such as ethanol (B145695) or methanol (B129727). imist.maasianpubs.org A solution of the metal salt, for example, chlorides or acetates of copper(II), nickel(II), cobalt(II), or zinc(II), is then added to the ligand solution. imist.maasianpubs.org The reaction is often carried out under reflux, and the pH may be adjusted to facilitate the deprotonation of the ligand and subsequent coordination. asianpubs.org The resulting metal complexes often precipitate from the solution and can be purified by washing and recrystallization. imist.ma The stoichiometry of the reactants is controlled to achieve the desired metal-to-ligand ratio in the final complex, which is commonly 1:2. scirp.orgimist.maresearchgate.net
For instance, the synthesis of metal(II) chelates of a related N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide (8HQSPA) ligand involved dissolving the ligand (0.02 mol) in ethanol and adding a warm solution of the corresponding metal(II) chloride (0.01 mol) while maintaining a pH of ~8.5. asianpubs.org Similarly, Fe(II) and Cu(II) complexes of sulfonyl-hydrazone Schiff bases have been prepared using a 1:2 metal-to-ligand ratio in methanol and ethanol. imist.ma
Structural Characterization of Metal Complexes
In metal complexes of quinoline derivatives, coordination typically involves the nitrogen atom of the quinoline ring and an oxygen atom from a substituent group, such as a hydroxyl or carbonyl group. researchgate.netscirp.orgchemistryjournal.net For this compound and its derivatives, the primary donor atoms are the quinoline ring nitrogen and the oxygen and nitrogen atoms of the sulfonohydrazide or modified hydrazone moiety. imist.maasianpubs.org
In complexes of a Schiff base derived from 2-hydroxy-6-methylquinolin-3-carbaldehyde and 4-methyl-benzenesulfonohydrazide, the ligand was found to be tridentate, coordinating through two oxygen atoms and a nitrogen atom. imist.ma For metal chelates of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, coordination occurs through the nitrogen of the quinoline ring and the oxygen of the deprotonated phenolic group. asianpubs.org Single-crystal X-ray diffraction studies on related sulfonyl hydrazone complexes have confirmed the coordination of the sulfonyl (SO₂) oxygen to the metal center. imist.ma
The coordination geometry of the metal center is determined by the nature of the metal ion, the ligand, and the metal-to-ligand ratio. For quinoline-based complexes, common geometries include square planar and octahedral. scirp.orgresearchgate.netscirp.org
In many cases, a 1:2 metal-to-ligand ratio leads to the formation of an octahedral geometry, where the two ligand molecules occupy four or six coordination sites, and the remaining sites may be filled by solvent molecules like water. scirp.orgasianpubs.orgscirp.org For example, complexes of Cu(II), Ni(II), Co(II), and Mn(II) with a sulfonamide derivative of 8-hydroxyquinoline (B1678124) were proposed to have an octahedral geometry. chemistryjournal.netasianpubs.org In some instances, such as with Cu(II) complexes of 8-hydroxyquinoline, a square planar geometry can be formed. scirp.orgscirp.org The determination of these geometries is supported by magnetic susceptibility measurements and electronic spectra. researchgate.netasianpubs.org
Table 1: Proposed Geometries for Metal Complexes of Quinoline Derivatives
| Metal Ion | Ligand System | Proposed Geometry | Reference |
|---|---|---|---|
| Cu(II), Ni(II), Co(II) | 8-Hydroxyquinoline | Square Planar or Octahedral | scirp.orgscirp.org |
| Cu(II), Ni(II), Zn(II), Co(II), Fe(II), Mn(II) | N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide | Octahedral | asianpubs.org |
| Cu(II), Ni(II), Co(II), Cd(II) | Schiff base of 2-hydroxy-6-methylquinolin-3-carbaldehyde and 4-methyl-benzenesulfonohydrazide | Paramagnetic, suggesting octahedral or distorted geometries | researchgate.netimist.ma |
| Pd(II) | (E)-2-((4-iodophenyl)diazenyl)-8-hydroxyquinoline | Square-Planar | semanticscholar.org |
This table is generated based on data from related quinoline compounds to illustrate common coordination geometries.
Spectroscopic methods like Fourier-transform infrared (FTIR) and Ultraviolet-Visible (UV/Vis) spectroscopy are indispensable for confirming the coordination of the ligand to the metal ion.
FTIR Spectroscopy: The FTIR spectrum of the free ligand is compared with the spectra of the metal complexes. Shifts in the vibrational frequencies of specific functional groups indicate their involvement in coordination. For example, a shift in the C=N stretching vibration of the quinoline ring to a lower frequency upon complexation suggests the coordination of the quinoline nitrogen. asianpubs.org Similarly, changes in the stretching frequencies of the -OH, -NH, and S=O groups of the sulfonohydrazide moiety confirm their participation in bonding. The appearance of new, weak bands in the far-infrared region (typically 400-600 cm⁻¹) can be assigned to M-N and M-O stretching vibrations, providing direct evidence of complex formation. asianpubs.orgresearchgate.net
Table 2: Illustrative FTIR Spectral Data (cm⁻¹) for a Quinoline Sulfonamide Ligand and its Metal Complexes
| Compound | ν(O-H) | ν(C=N) | ν(C-O-M) | ν(M-O) / ν(M-N) | Reference |
|---|---|---|---|---|---|
| 8HQSPA Ligand | ~3160 | ~1650 | - | - | asianpubs.orgresearchgate.net |
This table provides representative data based on a related sulfonamide derivative of 8-hydroxyquinoline to demonstrate typical spectral shifts.
UV/Vis Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and can help deduce the coordination geometry. The spectra of the complexes typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions and ligand-to-metal charge transfer (LMCT) or d-d transitions. asianpubs.orgscirp.org Upon complexation, the intra-ligand transition bands may undergo a hypsochromic (blue) or bathochromic (red) shift compared to the free ligand. asianpubs.orgscirp.org The appearance of new bands, particularly in the visible region, which are absent in the ligand's spectrum, are often assigned to d-d transitions of the metal ion, and their position and intensity are characteristic of the coordination environment (e.g., octahedral or square planar). asianpubs.org
Role of Metal Complexation in Modulating Chemical Reactivity
A primary driver for the synthesis of metal complexes with this compound systems is the significant modulation of chemical and, particularly, biological reactivity upon chelation. It is a widely observed phenomenon that the biological activity of a ligand can be enhanced upon coordination to a metal ion. researchgate.netimist.maresearchgate.net
Applications in Organic Synthesis and Catalysis
Quinoline-8-sulfonohydrazide as a Synthetic Reagent
The reactivity of the sulfonohydrazide functional group makes this quinoline (B57606) derivative a valuable tool for several key organic transformations. imist.maaaup.edu Sulfonohydrazides, as a class, are recognized for their utility as organic reagents capable of facilitating a range of synthetic operations. imist.maaaup.edu
This compound and its derivatives are implicated in synthetic pathways that produce olefins, diazo compounds, and aldehydes. imist.maaaup.edu The chemistry of sulfonylhydrazones, which are readily formed by the condensation of a sulfonohydrazide with a ketone or aldehyde, is central to these transformations. For instance, the thermal or base-induced decomposition of tosylhydrazones is the foundation of the Shapiro and Bamford-Stevens reactions, which are classical methods for converting carbonyl compounds into alkenes (olefins).
Furthermore, the reaction of sulfonyl azides with compounds containing an active methylene (B1212753) group is a standard method for diazo-transfer reactions, yielding diazo compounds. researchgate.net Sulfonyl azides can be prepared from the corresponding sulfonohydrazides, highlighting an indirect role for this compound in these syntheses. The generation of aldehydes is also a documented outcome of certain reactions involving sulfonohydrazides. imist.maaaup.edu
The application of sulfonohydrazides extends to the de-chlorination of chlorinated heterocyclic compounds. imist.maaaup.edu This transformation is significant in medicinal chemistry and materials science, where the removal of a chlorine atom can be a crucial step in modifying a molecule's properties or in synthesizing a target structure. While the general capability of sulfonohydrazides for this reaction is noted, specific mechanistic studies detailing the role of the this compound derivative are part of ongoing research. In a related but reverse process, a nucleophilic sulfonohydrazide has been developed as a catalyst for the late-stage halogenation of diverse aromatic compounds, demonstrating the versatile role of this functional group in manipulating halogen substituents on cyclic frameworks. researchgate.net
A significant synthetic application of sulfonohydrazides is the transformation of a keto group (C=O) into a methylene group (CH₂). imist.maaaup.edu This deoxygenation reaction is a fundamental tool in organic synthesis for removing carbonyl functionality. The reaction is mechanistically related to the Wolff-Kishner reduction, which uses hydrazine (B178648) hydrate (B1144303). The use of a sulfonylhydrazide, such as p-toluenesulfonylhydrazide, offers an alternative pathway. When a ketone is converted to its corresponding N-tosylhydrazone, subsequent treatment with a reducing agent can effect the reduction of the carbonyl to a methylene group.
Table 1: Synthetic Applications of this compound and Related Sulfonohydrazides
| Application | Transformation | Reactant Type | Product Type | Relevant Reactions | Citations |
|---|---|---|---|---|---|
| Olefin Synthesis | Carbonyl to Alkene | Ketones, Aldehydes | Olefins | Shapiro, Bamford-Stevens | imist.ma, aaup.edu |
| Diazo Generation | Active Methylene | 1,3-Dicarbonyls, etc. | Diazo Compounds | Diazo-Transfer Reaction | imist.ma, aaup.edu, researchgate.net |
| Aldehyde Synthesis | Varies | Carbonyl derivatives | Aldehydes | - | imist.ma, aaup.edu |
| De-chlorination | C-Cl to C-H | Chlorinated Heterocycles | De-chlorinated Heterocycles | - | imist.ma, aaup.edu |
| Keto-to-Methylene | C=O to CH₂ | Ketones | Alkanes | Wolff-Kishner Variants | imist.ma, aaup.edu |
Ligand Design for Catalytic Systems
The quinoline-8-yl scaffold is a well-established "privileged structure" in coordination chemistry, known for its ability to act as a bidentate ligand, coordinating to metal centers through the quinoline nitrogen and a donor atom at the 8-position. This compound serves as a valuable precursor for designing such ligands, enabling the development of novel catalytic systems.
Homogeneous catalysis, where the catalyst and reactants are in the same phase, relies on precisely designed molecular catalysts, often consisting of a metal center coordinated by organic ligands. mpg.de Ligands derived from this compound are suitable for this purpose. For example, this compound can be reacted with various isothiocyanates to form quinoline-thiosemicarbazide derivatives, which are effective multidentate ligands. nih.govbohrium.com Similarly, condensation with aldehydes or ketones produces sulfonyl hydrazone Schiff bases that can coordinate with metals like copper and iron. imist.ma
A notable example involves the in situ generation of a quinoline sulfinate from N'-acetylthis compound. researchgate.net This intermediate participates in a palladium-catalyzed cross-coupling reaction with alcohols, demonstrating a direct link between a this compound derivative and a homogeneous catalytic cycle. researchgate.net The broader field has seen extensive use of ligands based on the quinoline-8-yl structure, such as Pd(quinoline-8-carboxylate)₂, as efficient, low-cost, phosphine-free catalysts for important C-C bond-forming reactions like the Heck and Suzuki reactions. nih.gov
Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial in industrial chemistry due to their ease of separation and recyclability. rsc.orgresearchgate.net While direct use of this compound in heterogeneous catalysis is not extensively documented, its derivatives are prime candidates for creating hybrid catalysts.
The design of such catalysts involves immobilizing a homogeneous catalyst onto a solid support. Ligands derived from this compound can be functionalized with anchoring groups that allow them to be covalently attached to supports like silica, alumina, or polymers. This approach combines the high selectivity of a molecular catalyst with the practical benefits of a heterogeneous system. The development of such hybrid catalysts is a key area of research aimed at creating more sustainable and efficient chemical processes. rsc.org For instance, the multifunctionality of metal-loaded acidic or basic metal oxides is a core concept where specifically designed ligands can play a crucial role in directing reactivity at the catalyst surface. rsc.org
Table 2: this compound in Catalytic System Design
| Catalysis Type | Role of Q-8-S | Ligand/Catalyst Example | Metal Center | Key Findings | Citations |
|---|---|---|---|---|---|
| Homogeneous | Ligand Precursor | Quinoline-thiosemicarbazides | Various | Synthesis of new multidentate ligands for potential catalytic use. | nih.gov, bohrium.com |
| Homogeneous | Reagent/Pre-catalyst | N'-Acetylthis compound | Ag, Pd | Silver-mediated, palladium-catalyzed synthesis of sulfinate esters. | researchgate.net |
| Homogeneous | Ligand Scaffold | Quinoline-8-carboxylate | Pd | Highly efficient phosphine-free catalyst for Heck and Suzuki reactions. | nih.gov |
| Heterogeneous/Hybrid | Potential Ligand | Immobilized Q-8-S derivatives | Various | Potential for creating recyclable catalysts by anchoring on solid supports. | rsc.org |
Metal-Ligand Cooperation in Catalytic Cycles
The concept of metal-ligand cooperation (MLC) represents a paradigm shift in catalysis, where the ligand is no longer a passive spectator but an active participant in the catalytic cycle. In such systems, both the metal center and the ligand are directly involved in substrate activation and bond-forming or-breaking steps. This bifunctional approach can lead to novel reactivity and more efficient catalytic processes compared to traditional catalysts where the transformations occur exclusively at the metal center.
This compound possesses multiple functional groups that could potentially engage in metal-ligand cooperation: the quinoline ring nitrogen, the sulfonamide nitrogen, and the hydrazide moiety. The quinoline nitrogen can act as a classic L-type ligand, donating a lone pair of electrons to the metal center. Simultaneously, the sulfonamide or hydrazide protons can be involved in proton transfer steps, or the nitrogen atoms of these groups could coordinate to the metal, potentially leading to deprotonation and the formation of a more reactive amido or imido species. This dual role is the hallmark of a cooperating ligand.
While direct experimental studies detailing the involvement of this compound in MLC are not extensively reported, the principles can be illustrated by drawing parallels with structurally related ligand systems found in the literature. For instance, complexes with sulfonamide ligands have been shown to participate in catalytic transfer hydrogenation reactions through MLC. In these cases, the sulfonamide N-H bond can be cleaved, and the resulting amido-ligand can act as a proton acceptor or donor in the catalytic cycle.
A hypothetical catalytic cycle involving a metal complex of this compound in a hydrogenation reaction could proceed as follows:
Coordination: The quinoline nitrogen and one of the hydrazide or sulfonamide nitrogens coordinate to the metal center.
Deprotonation/Activation: In the presence of a base or through an intramolecular rearrangement, the N-H proton of the coordinated sulfonohydrazide moiety is removed, creating a reactive metal-amido species. This step is a key feature of MLC.
Substrate Binding: The substrate (e.g., a ketone) coordinates to the activated metal complex.
Hydrogen Transfer: The metal hydride (formed, for example, from H₂) and the proton from the ligand's N-H group are transferred to the substrate in a concerted or stepwise manner, resulting in the reduced product (an alcohol).
Regeneration: The catalyst is regenerated by the re-protonation of the amido ligand and coordination of another H₂ molecule, ready for the next catalytic cycle.
Table of Potential Interactions in Metal-Ligand Cooperation
| Functional Group of this compound | Potential Role in Catalysis | Type of Interaction with Metal |
| Quinoline Nitrogen | Anchoring the ligand to the metal center | L-type coordination |
| Sulfonamide N-H | Proton donor/acceptor, formation of amido species | Covalent bond after deprotonation |
| Hydrazide N-H | Proton donor/acceptor, formation of hydrazido species | Covalent bond after deprotonation |
| Sulfonyl Group (SO₂) | Electronic modulation of the ligand | Inductive effects |
The electronic properties of the quinoline ring and any substituents on it can further modulate the catalytic activity by influencing the Lewis acidity of the metal center and the Brønsted acidity of the N-H protons. The design of such bifunctional catalysts is a growing area of research, and ligands like this compound offer a versatile platform for the development of novel catalytic systems based on the principles of metal-ligand cooperation.
Investigation of Biological Activities and Mechanistic Pathways in Vitro and Theoretical Studies
Antimicrobial Activity Studies (Non-Clinical)
Derivatives of quinoline-8-sulfonohydrazide have been the subject of extensive screening for their efficacy against a variety of microbial pathogens. acs.org These studies often involve linking the this compound moiety to other chemical entities, such as thiosemicarbazides or nitrofurans, to create novel hybrid molecules with enhanced biological activity. sinop.edu.trbohrium.com
A notable area of investigation has been the antitubercular potential of this compound derivatives. In one study, a series of quinoline-thiosemicarbazide hybrids (QST1–QST14) were synthesized from this compound and tested against Mycobacterium tuberculosis H37Rv. bohrium.comnih.govacs.org The compound QST4, N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide, emerged as the most potent agent, with a Minimum Inhibitory Concentration (MIC) of 6.25 μM. bohrium.comacs.org Other compounds in the series, QST3 and QST10, also showed noteworthy activity with MIC values of 12.5 μM. nih.govacs.org The activity was influenced by the substituent on the thiosemicarbazide (B42300) portion, with electron-withdrawing groups on the phenyl ring proving favorable. bohrium.com Importantly, QST4 also demonstrated inhibitory action against isoniazid-resistant clinical isolates of M. tuberculosis. bohrium.comnih.gov
The antibacterial activity of these derivatives against other bacteria has also been assessed. The synthesized QST compounds were evaluated against Gram-positive strains like Staphylococcus aureus and Enterococcus faecium, and Gram-negative strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.govacs.org While most compounds in this particular series showed limited broad-spectrum antibacterial activity, some specific derivatives exhibited notable effects. bohrium.comnih.govacs.org For instance, compounds QST8 and QST9 were found to inhibit the growth of S. aureus with a MIC value of 250 μg/mL. acs.org Another study highlighted a hybrid of 8-hydroxyquinoline (B1678124) and ciprofloxacin, which displayed significant effects against both susceptible and drug-resistant Gram-positive and Gram-negative strains, with MIC values ranging from 4–16 µg/mL. mdpi.com
Table 1: Antibacterial Activity of this compound Derivatives (QST Series)
| Compound | Test Organism | MIC |
|---|---|---|
| QST4 | Mycobacterium tuberculosis H37Rv | 6.25 µM |
| QST3 | Mycobacterium tuberculosis H37Rv | 12.5 µM |
| QST10 | Mycobacterium tuberculosis H37Rv | 12.5 µM |
| QST8 | Staphylococcus aureus | 250 µg/mL |
| QST9 | Staphylococcus aureus | 250 µg/mL |
The antifungal properties of this compound derivatives have been primarily investigated against the opportunistic pathogen Candida albicans. sinop.edu.trbohrium.comnih.govacs.org A synthesized derivative, (E)-N'-((5-nitrofuran-2-yl)methylene)this compound (QNF), was specifically evaluated for its ability to inhibit filamentation and biofilm formation in C. albicans. sinop.edu.tr
In the series of quinoline-thiosemicarbazide hybrids (QST1–QST14), most compounds displayed only limited antifungal activity. bohrium.comnih.govacs.org However, QST10 was identified as the most effective molecule against C. albicans, with a MIC value of 31.25 μg/mL. acs.org Additionally, compound QST2 showed moderate antifungal activity against the same yeast, with a MIC of 250 μg/mL. bohrium.comacs.org Other studies on hydrazono-quinoline hybrids have also reported potent antifungal activity, with MIC values as low as ≤8.0 μg/ml. researchgate.net
Table 2: Antifungal Activity of this compound Derivatives (QST Series)
| Compound | Test Organism | MIC |
|---|---|---|
| QST10 | Candida albicans | 31.25 µg/mL |
| QST2 | Candida albicans | 250 µg/mL |
Several mechanisms have been proposed for the antimicrobial effects of this compound derivatives, primarily based on theoretical and in silico studies.
Enzyme Inhibition : A key proposed mechanism, particularly for antitubercular activity, is the inhibition of essential mycobacterial enzymes. Molecular docking studies suggest that the highly active compound QST4 targets the enoyl-acyl carrier protein (ACP) reductase (InhA). bohrium.comnih.govacs.org InhA is crucial for the biosynthesis of mycolic acids, which are vital components of the mycobacterial cell wall, making it an attractive drug target. nih.govacs.org The docking analysis indicated that QST4 can bind to the active site of InhA through hydrogen bonds and hydrophobic interactions. bohrium.com Other quinoline (B57606) derivatives have been shown to act as dual inhibitors of DNA gyrase and DNA topoisomerase IV, essential bacterial enzymes involved in DNA replication. researchgate.net
Biofilm Formation Inhibition : The antifungal activity of some derivatives is linked to their ability to disrupt biofilm formation, a critical virulence factor for pathogens like C. albicans. The compound QNF was found to inhibit C. albicans biofilm formation, and molecular docking studies supported this by showing its potential to bind to agglutinin-like sequence 3 (Als3), a protein crucial for fungal adhesion and biofilm development. sinop.edu.tr
Metal Chelation : While not explicitly detailed for this compound itself in the provided context, quinoline derivatives, particularly 8-hydroxyquinolines, are well-known for their metal-chelating properties. This ability can disrupt essential metallic-dependent enzymatic processes in microbial cells, contributing to their antimicrobial effect.
Anticancer Activity Studies (In Vitro)
The anticancer potential of quinoline derivatives, including those based on a hydrazone or sulfonohydrazide scaffold, is a significant area of research. ijrpr.comnih.gov These compounds have been evaluated against a variety of human tumor cell lines, demonstrating a range of cytotoxic activities. ijrpr.comekb.eg
In vitro studies have demonstrated the cytotoxic effects of this compound derivatives against several human cancer cell lines. The substitution of methoxy (B1213986) groups in certain quinoline hydrazone structures has been shown to enhance anticancer activity against MCF-7 (breast), HepG2 (liver), A549 (lung), and HCT116 (colon) cell lines. nih.gov
One study reported a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), which showed potent cytotoxicity with IC₅₀ values of 3.1 µg/mL against MCF-7 cells, 3.3 µg/mL against HepG2, and 9.96 µg/mL against A549 cells. nih.govresearchgate.net Another series of novel quinoline-3-carbaldehyde hydrazones containing a benzotriazole (B28993) moiety elicited pronounced cancer cell growth inhibitory effects, with IC₅₀ values in the low micromolar range (1.23–7.39 µM) against pancreatic (DAN-G), lung (LCLC-103H), and cervical (SISO) cancer cell lines. nih.gov Specifically, N′-[(2-1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-naphthalene-2-sulfonohydrazide (9h) showed selective activity against the DAN-G and SISO cell lines. nih.gov
Table 3: In Vitro Cytotoxicity (IC₅₀) of Selected Quinoline Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ |
|---|---|---|---|
| BAPPN | MCF-7 | Breast | 3.1 µg/mL |
| BAPPN | A549 | Lung | 9.96 µg/mL |
| BAPPN | HepG2 | Liver | 3.3 µg/mL |
| Benzotriazole-quinoline hydrazone (Series 5, 7, 9) | DAN-G, LCLC-103H, SISO | Pancreas, Lung, Cervical | 1.23–7.39 µM |
| Compound 51 (Quinoline-hydrazide derivative) | Not specified | Not specified | 26.93 ± 2.8 µg/mL |
| Compound 7 (Quinoline-triazole conjugate) | MCF-7 | Breast | 6.61±0.4 µM |
| Compound 7 (Quinoline-triazole conjugate) | PC-3 | Prostate | 7.33±0.5 µM |
The anticancer activity of quinoline derivatives is attributed to their interaction with various molecular targets crucial for cancer cell proliferation and survival.
Kinases : Several kinases are implicated as targets. Molecular docking studies have suggested that quinoline hydrazone derivatives can form stable complexes with the mTOR kinase. nih.gov Other studies have highlighted the inhibition of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA double-strand break repair, by quinoline-like structures. mdpi.com The BCR-ABL tyrosine kinase has also been identified as a target for certain quinoline-hydrazide derivatives. ijrpr.com
DNA Topoisomerase I : A primary mechanism of action for many quinolone-based anticancer agents is the inhibition of DNA topoisomerases. nih.gov These enzymes are vital for managing DNA topology during replication and transcription. psu.edu Molecular modeling has shown that the hydrazone moiety of some quinoline derivatives can form hydrogen bonds with amino acid residues like Arg364 in the active site of topoisomerase I. nih.gov The inhibition of topoisomerase I leads to DNA damage and ultimately triggers apoptosis in cancer cells. nih.govnih.gov
InhA enzyme : As mentioned in the antimicrobial section, the InhA enzyme is a key target for the antitubercular activity of some this compound derivatives. bohrium.comnih.govacs.org While primarily an antibacterial target, the principle of specific enzyme inhibition is a cornerstone of the mechanistic investigation of these compounds.
Other Targets : Research has also pointed to other potential targets, such as the estrogen receptor α (Erα), where quinoline hydrazones were predicted to interact with key amino acids in the binding site. nih.gov
Structure-Activity Relationship (SAR) Analysis
Impact of Substituents on Biological Potency and Selectivity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinoline and associated phenyl rings. georgiasouthern.edunih.gov Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that enhance potency and selectivity. georgiasouthern.edumsa.edu.eg
The presence of electron-withdrawing groups on the phenyl ring attached to the sulfonohydrazide moiety has been shown to be favorable for certain biological activities. For instance, in a series of quinoline-based thiosemicarbazide derivatives, compounds with electron-withdrawing substituents like chlorine, bromine, and nitro groups on the phenyl ring exhibited the most potent antitubercular activity. nih.gov Specifically, the derivative N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4) was identified as the most active against Mycobacterium tuberculosis. nih.gov Conversely, the introduction of a trifluoromethyl group, another electron-withdrawing group, led to a decrease in antitubercular activity in the same study. nih.gov This highlights the nuanced effects that different substituents can have.
The position of substituents on the quinoline ring also plays a critical role. For example, in the context of anticancer activity, the presence of a hydroxyl or methoxy group at the 7-position of the quinoline ring has been shown to improve antitumor properties. orientjchem.org Furthermore, introducing a substituent at the 4-position can also enhance potency against cancer cells. orientjchem.org The addition of functional groups like halogens or an amino group to the quinoline core is a known strategy to increase biological activity. preprints.org
In the context of antifungal activity, a study on quinoline thioether derivatives revealed that the presence of an alkene group in the thioether side chain enhanced their antifungal effects. researcher.life This suggests that the nature of the linker between the quinoline core and other moieties is also a critical determinant of biological activity. The structural flexibility of the quinoline ring allows for a wide range of modifications, enabling the fine-tuning of its biological profile. ijrpr.com
Molecular Hybridization as a Strategy for Enhanced Biological Profiles
Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophores (bioactive moieties) into a single molecule. nih.gov This approach aims to create hybrid compounds with improved biological activity, enhanced selectivity, and potentially novel mechanisms of action compared to the individual parent molecules. nih.gov The this compound scaffold has been extensively utilized in molecular hybridization to develop new therapeutic agents.
A notable example is the hybridization of the quinoline core with a 5-nitrofuran ring via a sulfonyl hydrazone bridge. researchgate.net This combination was designed to leverage the known antimicrobial properties of both quinoline and 5-nitrofuran moieties. The resulting hybrid, (E)-N'-((5-nitrofuran-2-yl)methylene)this compound (QNF), demonstrated enhanced antibacterial and antifungal effects, which was attributed to an increased ability to bind to microbial DNA and enzymes. imist.ma The sulfonohydrazide linker in this hybrid is thought to improve stability and enzyme inhibition. imist.ma
Another successful application of molecular hybridization involves linking the quinoline scaffold with a thiosemicarbazide pharmacophore through a sulfonyl bridge. nih.govacs.org This strategy has yielded a series of novel quinoline-based thiosemicarbazide derivatives with significant antitubercular activity. nih.govbohrium.com The rationale behind this design was to combine the antimicrobial potential of both the quinoline and thiosemicarbazide moieties to create more effective drug candidates. nih.gov
Furthermore, the quinoline-8-sulfonamide (B86410) framework has been hybridized with a 1,2,3-triazole moiety. This was based on the hypothesis that the triazole group could provide greater stabilization of the ligand-protein complex, leading to improved biological activity. nih.gov This approach led to the identification of a compound with confirmed anticancer activity. nih.gov The versatility of the quinoline structure makes it an ideal platform for molecular hybridization, allowing for the creation of diverse chemical entities with a broad spectrum of biological activities. aaup.edumdpi.com
Prediction of Drug-Likeness and Molecular Properties (In Silico)
In silico methods, which utilize computational models, play a crucial role in modern drug discovery by predicting the drug-like properties and molecular characteristics of new chemical entities. These predictions help in the early identification of promising candidates and the avoidance of compounds with unfavorable profiles, thereby saving time and resources. For this compound derivatives, various in silico studies have been conducted to assess their potential as therapeutic agents. researchgate.netaaup.edu
A key aspect of in silico analysis is the prediction of drug-likeness, which is often evaluated using criteria such as Lipinski's rule of five. researchgate.net This rule assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. researchgate.net Several studies on quinoline derivatives have confirmed that the synthesized compounds adhere to these rules, suggesting they possess drug-like characteristics. bohrium.comresearchgate.net
Beyond basic drug-likeness, computational tools can predict a wide range of physicochemical and pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions provide insights into how a compound is likely to behave in a biological system. For instance, in silico toxicity profiling can identify potential safety concerns early in the drug development process. nih.gov This includes screening for structural alerts that may indicate potential for toxicity. nih.gov
Molecular docking is another powerful in silico technique used to predict the binding orientation and affinity of a ligand to its target protein. bohrium.com This method was used to support the finding that (E)-N'-((5-nitrofuran-2-yl)methylene)this compound (QNF) inhibits the biofilm formation of Candida albicans by docking it into the binding site of agglutinin-like sequence 3 (Als3). researchgate.net Similarly, molecular docking studies suggested that the antitubercular activity of the derivative QST4 is likely due to the inhibition of the InhA enzyme. nih.gov
Supramolecular Chemistry and Intermolecular Interactions
Design and Analysis of Hydrogen Bonding Networks
The sulfonohydrazide group is a powerful director of molecular assembly through hydrogen bonding. It contains both N-H donor groups and S=O and N acceptor sites, facilitating the formation of robust and predictable hydrogen-bonding networks.
Analysis of the closely related compound, quinoline-8-sulfonamide (B86410), reveals that the sulfamoyl NH₂ group is similarly involved in both intramolecular N—H⋯N and intermolecular N—H⋯O hydrogen bonding. nih.gov In its crystal structure, molecules are linked by pairs of N—H⋯O hydrogen bonds to form inversion dimers. nih.gov This tendency to form dimeric motifs is a common feature in sulfonamides and related structures, and it is a key element in the design of more complex hydrogen-bonded networks. The principles of molecular recognition that govern these interactions can be used to engineer specific self-assembling systems. rsc.orgunizg.hr
π-π Stacking and Aromatic Interactions in Solid-State and Solution
The planar, electron-rich quinoline (B57606) ring system is predisposed to engage in π-π stacking interactions, which are crucial for the stabilization of supramolecular structures. libretexts.org These interactions involve the face-to-face stacking of aromatic rings and are a combination of electrostatic and dispersion forces. libretexts.orgnih.gov
In the crystal packing of quinoline derivatives, π-π stacking is a recurring theme. For quinoline-8-sulfonamide, molecules first form hydrogen-bonded dimers, which then associate through π–π stacking interactions between the benzene (B151609) rings of the quinoline systems. nih.gov This results in a one-dimensional polymeric structure, demonstrating how hydrogen bonding and π-π stacking can work in concert to build higher-order assemblies. nih.gov
Studies on other quinoline-based systems further underscore the importance of these aromatic interactions. In a series of 8-hydroxyquinoline-polycyclic aromatic hydrocarbon (PAH) conjugates, π–π and C–H⋯π interactions were found to dominate the supramolecular structure of the sulfonated derivatives. rsc.org These interactions connect molecular dimers into 1D chains or 2D sheets, which can then form 3D networks. rsc.org Similarly, various 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines exhibit fascinating supramolecular architectures, such as π–π stacked infinite chains, driven by these forces. nih.gov The ability to tune these interactions by modifying substituents on the quinoline ring allows for fine control over the resulting solid-state architecture. rsc.orgnih.gov
Self-Assembly Processes and Molecular Recognition
Self-assembly is the spontaneous organization of molecules into ordered structures, guided by specific, non-covalent intermolecular interactions. rsc.orgresearchgate.net This process relies on molecular recognition, where molecules selectively bind to one another based on complementary chemical features, such as shape and functional group placement. unizg.hr Quinoline-8-sulfonohydrazide is an exemplary building block for self-assembly, as its synthesis can be directed to create more complex molecules that assemble into predictable superstructures.
The synthesis of various derivatives begins with this compound, which acts as a core scaffold. acs.orgnih.gov For example, its reaction with isothiocyanates yields quinoline-thiosemicarbazide derivatives. acs.orgnih.gov The instructions for assembly are written into these molecules during their synthesis. nih.gov The specific arrangement of hydrogen bond donors/acceptors and aromatic surfaces on the resulting derivatives dictates how they will interact and assemble. nih.gov
This process allows for the creation of host-guest complexes and other intricate assemblies. libretexts.org The self-assembly process is often dynamic and reversible, which allows for "error correction" as the most stable thermodynamic product is formed. nih.gov By linking this compound to other molecular units, researchers can program the assembly process to create complex, multi-component structures with defined shapes and properties. unizg.hrrsc.org
Potential in Functional Supramolecular Systems
The controlled self-assembly of molecules based on the this compound scaffold opens pathways to functional supramolecular systems. By designing molecules that assemble in specific ways, it is possible to create materials with emergent properties that are not present in the individual molecules.
One key area of application is in medicinal chemistry. The molecular hybridization of a quinoline ring and other moieties, connected by a sulfonyl hydrazone bridge, can enhance biological activity. imist.ma For example, such compounds have shown potential as antimicrobial agents, where the supramolecular interactions with biological targets like enzymes or DNA are critical to their function. imist.ma The specific three-dimensional arrangement of functional groups, locked in place by intramolecular forces and guiding intermolecular interactions, is key to this activity.
Furthermore, self-assembled supramolecular systems can be designed to function as catalysts or sensors. nih.gov The creation of defined cavities or surfaces within an assembly can mimic the active sites of enzymes. researchgate.net For instance, self-assembled cages can encapsulate guest molecules, creating a unique microenvironment that can catalyze reactions. nih.gov The development of quinoline-PAH conjugates with tunable cytotoxic properties based on their supramolecular structures highlights the potential to create functional materials for biomedical applications. rsc.org The ability to control the assembly of quinoline-based structures is a promising strategy for developing novel functional materials. nih.gov
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Protocols
The synthesis of quinoline-8-sulfonohydrazide and its derivatives is a cornerstone of its application. Current research emphasizes the development of more efficient and environmentally benign synthetic methodologies. A common route involves the reaction of quinoline-8-sulfonyl chloride with hydrazine (B178648) hydrate (B1144303). nih.govimist.ma This initial step yields the core this compound structure. nih.gov Subsequent derivatization, often through condensation reactions with various aldehydes or isothiocyanates, allows for the creation of a diverse library of compounds. nih.govimist.maaaup.edu For instance, the reaction with isothiocyanates leads to the formation of quinoline-thiosemicarbazide derivatives. nih.gov
Future efforts are likely to focus on one-pot multicomponent reactions, which offer advantages in terms of atom economy and reduced waste. nih.gov The use of green solvents and catalysts, such as water or recoverable magnetic nanocomposites, is also a growing area of interest to minimize the environmental impact of these synthetic processes. researchgate.net The development of protocols that allow for greater structural diversity with high yields and purity remains a key objective. imist.ma
Exploration of Advanced Catalytic Applications
The quinoline (B57606) moiety is a known ligand in coordination chemistry, and its derivatives, including this compound, are being explored for their catalytic potential. ecorfan.org Research in this area is focused on designing and synthesizing novel metal complexes with this compound-based ligands for various catalytic transformations.
A notable application is in the field of asymmetric hydrogenation, where chiral catalysts derived from quinoline structures have shown high efficiency and enantioselectivity in the reduction of quinolines themselves. dicp.ac.cnpku.edu.cn Palladium-based catalysts, in particular, have demonstrated significant activity in the hydrogenation of quinoline. mdpi.com Furthermore, silver/palladium relay catalysis has been employed for the cross-coupling of N'-acetyl-8-quinolinesulfonylhydrazide with alcohols, providing access to 8-quinolinesulfinate esters. researchgate.net Future research will likely explore the use of these and other transition metal catalysts in a broader range of organic reactions, including cross-coupling, oxidation, and reduction reactions, with a focus on developing highly active and selective catalytic systems. dicp.ac.cn
Integration of this compound Derivatives into Functional Materials (e.g., Sensors)
The unique photophysical and chelating properties of quinoline derivatives make them excellent candidates for the development of functional materials, particularly chemical sensors. rroij.com Derivatives of this compound are being investigated for their ability to selectively detect and quantify various analytes. aaup.edu
For instance, quinoline-based fluorescent sensors have been designed for the detection of metal ions like Fe3+ and Zn2+. nih.govrsc.org The mechanism often involves a change in fluorescence intensity upon complexation with the target ion. rsc.org Quinoline-hydrazone derivatives have also been developed as optical chemosensors for biocides like tributyltin (TBT). mdpi.com The design of these sensors often leverages the formation of a metal-ligand complex that results in a measurable optical response. rsc.org Future work will likely focus on improving the sensitivity, selectivity, and response time of these sensors, as well as expanding their application to a wider range of analytes and in complex biological and environmental samples. rroij.comnih.gov
In-depth Mechanistic Studies of Chemical Reactivity
A thorough understanding of the reaction mechanisms governing the chemical reactivity of this compound and its derivatives is crucial for optimizing existing reactions and designing new transformations. aaup.eduresearchgate.net Mechanistic studies often involve a combination of experimental techniques and computational modeling.
Control experiments, such as deuterium (B1214612) labeling and the use of radical scavengers, are employed to elucidate reaction pathways. nih.gov For example, studies on the silver/palladium-catalyzed cross-coupling of N'-acetyl-8-quinolinesulfonylhydrazide have suggested a radical pathway. researchgate.net Computational studies, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability of intermediates, and transition states of proposed mechanisms. researchgate.netescholarship.org These studies provide valuable insights into the regioselectivity and stereoselectivity of reactions involving quinoline derivatives. nih.govescholarship.org Future research will continue to unravel the intricate details of these reaction mechanisms, leading to more rational and predictable synthetic strategies. orientjchem.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in the study of this compound and its derivatives. nih.gov Density Functional Theory (DFT) is widely used to predict molecular structures, electronic properties, and reactivity. researchgate.netbohrium.com These calculations help in understanding intramolecular interactions, such as hydrogen bonding, and their influence on the stability and properties of the molecules. nih.gov
Molecular docking and molecular dynamics simulations are employed to predict the binding modes and affinities of these compounds with biological targets, such as enzymes. mdpi.comresearchgate.net This information is crucial for the rational design of new bioactive molecules. researchgate.net For example, molecular docking studies have been used to suggest the potential mechanism of action of antitubercular quinoline-thiosemicarbazide derivatives by showing their interaction with the InhA enzyme. nih.gov Furthermore, in silico predictions of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are used to assess the pharmaceutical potential of newly designed compounds. bohrium.com The continued development and application of more accurate and efficient computational methods will undoubtedly accelerate the discovery and optimization of this compound-based compounds for various applications. nih.govecorfan.orgnih.govrsc.orgscirp.orgnih.gov
Expansion of Biological Target Identification and Mechanistic Elucidation (In Vitro)
Derivatives of this compound have shown promising biological activities, including antimicrobial and anticancer effects. nih.govnih.gov A key area of future research is the identification of their specific molecular targets and the elucidation of their mechanisms of action at the cellular level.
In vitro assays are fundamental to this process. For example, the inhibitory activity of these compounds against specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are relevant to neurodegenerative diseases, is being investigated. aaup.edu The antitubercular activity of quinoline-thiosemicarbazide derivatives has been evaluated against Mycobacterium tuberculosis, with studies suggesting that they may act by inhibiting the InhA enzyme. nih.gov Similarly, the anticancer potential of some derivatives is being explored by examining their effects on cancer cell viability and their ability to modulate specific cellular pathways. mdpi.com
Future research will involve a broader screening of these compounds against a wider range of biological targets. frontiersin.org Techniques such as cellular thermal shift assays (CETSA) and chemical proteomics can be employed to identify direct binding partners of these molecules within the cell. frontiersin.org Understanding the structure-activity relationships (SAR) through systematic modifications of the this compound scaffold will be crucial for optimizing their biological activity and selectivity. nih.gov
Q & A
Q. What are the established synthetic routes for Quinoline-8-sulfonohydrazide, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via the reaction of quinoline-8-sulfonyl chloride with hydrazine hydrate. Critical parameters include temperature control (ambient to 60°C), stoichiometric ratios of hydrazine, and solvent selection (e.g., ethanol or methanol). Excess hydrazine may improve yield but risks side reactions, requiring purification via recrystallization . Post-synthesis, derivatives are often prepared by reacting the hydrazide with electrophiles like isothiocyanates, where pH and reaction time dictate product selectivity .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., sulfonamide N–H stretches at ~3300 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural data, as demonstrated for derivatives like N′-(4-Bromobenzylidene)this compound (monoclinic system, space group C2/c, β = 117.86°) . Thermogravimetric analysis (TGA) can further assess thermal stability .
Q. How does the sulfonohydrazide moiety enhance the biological activity of quinoline derivatives?
The sulfonohydrazide group introduces hydrogen-bonding capabilities and metal-chelating properties, which are critical for antimicrobial and antiproliferative activities. For example, derivatives like (E)-N’-((5-nitrofuran-2-yl)methylene)this compound exhibit enhanced biofilm inhibition due to synergistic interactions between the quinoline and nitrofuran pharmacophores .
Advanced Research Questions
Q. What strategies resolve contradictions in reported antimicrobial efficacy of this compound derivatives across studies?
Discrepancies often arise from variations in microbial strains, assay protocols (e.g., agar-plate vs. microdilution), or compound purity. A meta-analysis approach is recommended: standardize minimum inhibitory concentration (MIC) testing using CLSI guidelines, validate purity via HPLC, and cross-reference structural data (e.g., crystallographic parameters ) to confirm compound identity. For example, AHQMBSH showed higher antifungal activity than parent 8-hydroxyquinoline due to optimized lipophilicity from sulfonamide substitution .
Q. How can density functional theory (DFT) calculations guide the design of this compound-based metal complexes?
DFT studies predict electronic properties (e.g., HOMO-LUMO gaps) and metal-ligand binding affinities. For instance, oxinate complexes (Mn(II), Cu(II)) derived from sulfonohydrazide ligands show altered redox behavior and stability, which correlate with experimental antimicrobial data . Computational docking further identifies potential protein targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) for antitubercular derivatives .
Q. What experimental controls are critical when evaluating the anti-proliferative activity of Schiff base derivatives of this compound?
Include positive controls (e.g., cisplatin), solvent controls (DMSO ≤0.1% v/v), and cytotoxicity assays (MTT or resazurin) on non-cancerous cell lines (e.g., HEK-293). Validate apoptosis mechanisms via flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3 activation. For QST1−QST14 hybrids, dose-dependent cytotoxicity against MCF-7 cells was linked to ROS generation, necessitating ROS scavengers (e.g., NAC) as additional controls .
Methodological Recommendations
- Synthetic Optimization : Use gradient sublimation for high-purity quinoline-8-sulfonyl chloride to minimize byproducts .
- Data Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental reporting, including full spectral data in supplementary materials .
- Biological Assays : Employ blinded scoring for antimicrobial zone-of-inhibition measurements to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
